Hydrazide Zinc-Binding Group (ZBG) vs. Hydroxamic Acid: Differential Enzyme Inhibition Kinetics
The hydrazide ZBG present in N-(3-hydrazino-3-oxopropyl)benzamide confers a mixed, slow, and tight binding inhibition mechanism against class I HDACs 1, 2, and 3, in contrast to the rapid-equilibrium competitive inhibition exhibited by hydroxamic acid-based ZBGs [1]. In Vmax studies comparing hydrazide compound 13b (a close structural analog bearing the same hydrazide ZBG and benzamide cap) against its parent benzamide 11a, the hydrazide demonstrated distinct kinetic behavior across HDAC1, HDAC2, and HDAC3, with IC₅₀ values of 1.1 nM, 1.8 nM, and 2.2 nM respectively for 13b, whereas the parent benzamide 11a exhibited IC₅₀ values of 34 nM, 78 nM, and 19 nM [1]. This kinetic divergence establishes that hydrazide-containing compounds are not functionally interchangeable with benzamide-only analogs in biochemical assays. N-(3-hydrazino-3-oxopropyl)benzamide is classified as an organic building block for HDAC inhibitor synthesis and research .
| Evidence Dimension | HDAC inhibitory potency (IC₅₀) and inhibition mechanism |
|---|---|
| Target Compound Data | N-(3-hydrazino-3-oxopropyl)benzamide contains hydrazide ZBG; no direct IC₅₀ data available. Structural analog 13b (hydrazide): HDAC1 IC₅₀ = 1.1 nM; HDAC2 IC₅₀ = 1.8 nM; HDAC3 IC₅₀ = 2.2 nM. |
| Comparator Or Baseline | Parent benzamide 11a: HDAC1 IC₅₀ = 34 nM; HDAC2 IC₅₀ = 78 nM; HDAC3 IC₅₀ = 19 nM. |
| Quantified Difference | Hydrazide analog 13b exhibits ~31-fold (HDAC1), ~43-fold (HDAC2), and ~9-fold (HDAC3) greater potency than benzamide 11a. Hydrazide ZBG confers mixed, slow, tight binding versus rapid-equilibrium competitive inhibition. |
| Conditions | In vitro recombinant HDAC1, HDAC2, and HDAC3 enzyme assays; Vmax kinetic studies. |
Why This Matters
For investigators seeking slow, tight-binding class I HDAC inhibition kinetics rather than rapid-equilibrium competitive inhibition, hydrazide-containing scaffolds such as N-(3-hydrazino-3-oxopropyl)benzamide offer a mechanistically distinct ZBG option compared to standard benzamides.
- [1] Li X, et al. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. J Med Chem. 2018;61(6):2587-2603. View Source
